N-(4-hydroxyphenyl)butane-1-sulfonamide
Description
N-(4-Hydroxyphenyl)butane-1-sulfonamide is a sulfonamide derivative featuring a butane-1-sulfonamide group attached to a 4-hydroxyphenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-2-3-8-15(13,14)11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 |
InChI Key |
RACBQYWVYPUGKT-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
N-(4-Hydroxyphenyl)benzenesulfonamide
- Structure : Features a benzenesulfonamide group instead of butane-1-sulfonamide.
- Key Properties :
N-(4-Methoxyphenyl)sulfonamide Derivatives
- Structure : Methoxy substituent instead of hydroxyl (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) .
- Key Properties :
- Differentiation : The hydroxyl group in N-(4-hydroxyphenyl)butane-1-sulfonamide may confer stronger hydrogen-bonding capacity than methoxy derivatives, influencing solubility and target binding.
N-(4-Hydroxyphenyl)maleimide (Compound 13)
- Activity: IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with selectivity over FAAH (factor 100–300) .
- The sulfonamide group in this compound may enhance binding through additional polar interactions.
Alkoxy-Substituted Sulfonamides (Compounds 14–16)
- Activity : IC₅₀ values range from 5.75–6.92 μM for MGL inhibition, demonstrating higher potency than hydroxyl-substituted analogs .
- Differentiation : Alkoxy groups may improve lipid solubility, enhancing membrane penetration. However, the hydroxyl group in this compound could favor interactions with hydrophilic enzyme pockets.
Data Table: Key Properties of Comparable Compounds
Research Implications and Gaps
- Synthetic Feasibility : Substitution reactions (e.g., azide introduction, as in ) could modify this compound’s reactivity for targeted applications.
- Biological Testing : Prioritize in vitro assays to quantify IC₅₀ values for enzyme inhibition and antimicrobial activity.
- Structural Optimization : Explore hybrid analogs combining hydroxyl and alkoxy substituents to balance solubility and potency.
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